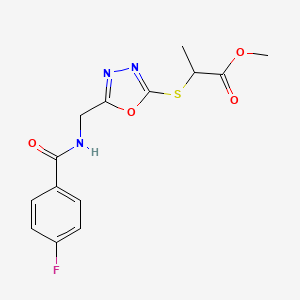
Methyl 2-((5-((4-fluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-((5-((4-fluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)propanoate is a complex organic compound that features a fluorobenzamido group, an oxadiazole ring, and a thioester linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((5-((4-fluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)propanoate typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Fluorobenzamido Group: This step involves the reaction of the oxadiazole intermediate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Thioester Formation: The final step involves the reaction of the intermediate with methyl 2-bromopropanoate in the presence of a thiol reagent under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-((5-((4-fluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)propanoate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the oxadiazole ring or the thioester group using reducing agents like lithium aluminum hydride.
Substitution: The fluorobenzamido group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-((5-((4-fluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of Methyl 2-((5-((4-fluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)propanoate involves its interaction with specific molecular targets. The fluorobenzamido group can interact with enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(4-fluorobenzamido)-4-methylthiophene-2-carboxylate
- Methyl 5-(4-fluorobenzamido)furan-2-carboxylate
- Methyl 2-(4-fluorobenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
Uniqueness
Methyl 2-((5-((4-fluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)propanoate is unique due to its combination of a fluorobenzamido group, an oxadiazole ring, and a thioester linkage. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Propriétés
IUPAC Name |
methyl 2-[[5-[[(4-fluorobenzoyl)amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O4S/c1-8(13(20)21-2)23-14-18-17-11(22-14)7-16-12(19)9-3-5-10(15)6-4-9/h3-6,8H,7H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVWLUMBHPQQPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NN=C(O1)CNC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-cyanocycloheptyl)-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl}acetamide](/img/structure/B2653100.png)
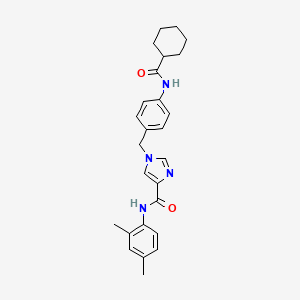
![Oxalic acid; bis({1,4-dioxa-8-azaspiro[4.5]decan-6-yl}methanamine)](/img/new.no-structure.jpg)
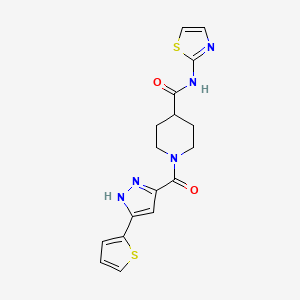
![N-[(2-chlorophenyl)methyl]-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B2653108.png)
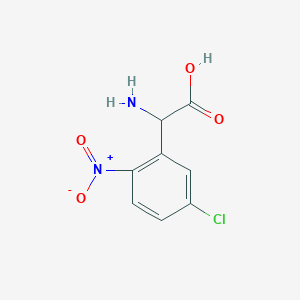
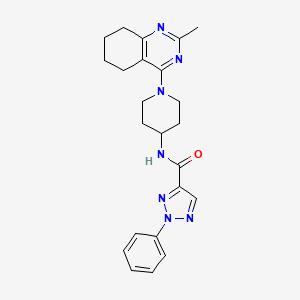

![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2653113.png)
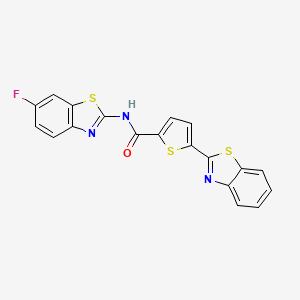
![6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2653119.png)
![6-methoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2653120.png)
![N-(2-chloro-4-methylphenyl)-2-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2653122.png)
![3-[1-(2-methylbenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2653123.png)
